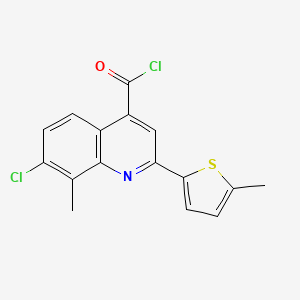

7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

7-chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2NOS/c1-8-3-6-14(21-8)13-7-11(16(18)20)10-4-5-12(17)9(2)15(10)19-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBRKRFJOZLRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Safety measures are strictly followed to handle the hazardous chemicals involved in the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is used to study enzyme inhibition and receptor binding. It can serve as a probe to investigate biological pathways and interactions.

Medicine: . Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The 7-Cl, 8-Me substitution may sterically hinder interactions at the quinoline core, differentiating it from compounds like C3 () with simpler substitution patterns.

Physicochemical Properties

Limited data exist for the target compound, but comparisons with analogs reveal trends:

Biological Activity

7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article delves into its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

The compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₁₅H₉Cl₂NOS |

| CAS Number | 1160256-82-5 |

| Molecular Weight | 317.79 g/mol |

| Hazard Classification | Irritant |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including chlorination and carbonylation processes. These methods are designed to enhance the yield and purity of the final product while ensuring the retention of its biological activity.

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against various strains, particularly resistant bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus (MRSA) | 1.00 |

| Escherichia coli | Not effective |

| Candida albicans | 7.80 |

The compound exhibited a strong inhibitory effect against MRSA, a major concern in clinical settings due to antibiotic resistance. Its activity against Candida albicans further underscores its potential as an antifungal agent.

Anticancer Activity

In vitro studies have reported that this compound demonstrates antiproliferative effects on various cancer cell lines:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (lung cancer) | 10.0 |

| MCF-7 (breast cancer) | 15.0 |

These findings suggest that the compound may interfere with cellular proliferation mechanisms, potentially through apoptosis induction or cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Protein Synthesis : Similar to other quinoline derivatives, it may target bacterial ribosomes, disrupting protein synthesis.

- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways, leading to increased cancer cell death.

- Biofilm Disruption : It has shown potential in disrupting biofilm formation in bacterial cultures, which is crucial for treating chronic infections.

Case Studies

A notable study involved administering the compound to mice infected with MRSA. The results indicated a significant reduction in bacterial load compared to untreated controls, highlighting its therapeutic potential in vivo.

Another study focused on its anticancer effects, where it was tested alongside standard chemotherapeutics. The combination therapy showed enhanced efficacy, suggesting that it could serve as an adjunct treatment option.

Q & A

Q. What are the standard synthetic routes for 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carbonyl chloride?

The compound is synthesized via the reaction of 7-chloro-8-methyl-2-(5-methyl-2-thienyl)quinoline-4-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is typically conducted in tetrahydrofuran (THF) at reflux (60–70°C) for 4–6 hours, yielding the acyl chloride with >85% purity. Excess SOCl₂ is removed under reduced pressure, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How is the molecular structure of this compound characterized?

Structural confirmation involves:

- ¹H/¹³C NMR : Key signals include the quinoline aromatic protons (δ 7.8–8.5 ppm), thienyl protons (δ 6.7–7.1 ppm), and methyl groups (δ 2.4–2.6 ppm).

- IR spectroscopy : A strong C=O stretch at ~1750 cm⁻¹ confirms the carbonyl chloride group.

- Mass spectrometry : The molecular ion peak ([M+H]⁺) aligns with the molecular weight (332.21 g/mol) .

Q. What biological activities are reported for this compound?

The compound exhibits antibacterial activity against Gram-positive strains (e.g., Staphylococcus aureus), with MIC values ranging from 2–8 µg/mL. Its mechanism involves disruption of bacterial membrane integrity, as demonstrated by propidium iodide uptake assays .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), work in a fume hood, and avoid moisture (hydrolyzes to release HCl). Store in airtight containers under inert gas (N₂ or Ar). Refer to SDS guidelines for chlorinated compounds, particularly regarding skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for this compound?

Q. How does the chloro substituent at the 7-position influence reactivity?

The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution (e.g., with amines or alcohols). This substituent also stabilizes the quinoline ring via resonance, reducing side reactions during derivatization .

Q. How can computational methods model its interactions with biological targets?

- Molecular docking : AutoDock Vina simulates binding to bacterial DNA gyrase (PDB: 1KZN), showing a binding affinity of −9.2 kcal/mol.

- MD simulations : GROMACS assesses stability of the protein-ligand complex over 100 ns, revealing key hydrogen bonds with Ser84 and Asp88 residues .

Q. What strategies resolve contradictions in reported biological data?

- Standardized assays : Follow CLSI guidelines for MIC determination to minimize variability.

- Orthogonal validation : Use time-kill curves and synergy studies (e.g., checkerboard assays with β-lactams) to confirm bacteriostatic vs. bactericidal effects .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Q. What analytical techniques confirm compound stability under storage conditions?

- HPLC stability studies : Monitor degradation products over 6 months at −20°C (retention time shifts indicate hydrolysis).

- Karl Fischer titration : Quantify moisture content (<0.1% recommended) to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.